

# N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-methylpiperidine-4-carboxamide*

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An In-depth Technical Guide to **N-methylpiperidine-4-carboxamide** (CAS 1903-69-1)

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## Introduction

**N-methylpiperidine-4-carboxamide**, identified by CAS number 1903-69-1, is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a primary carboxamide group at position 4.[1][2] This molecule serves as a valuable building block in the fields of medicinal chemistry and drug development. Its structural motifs—a tertiary amine within a saturated heterocycle and a hydrogen-bond-donating-and-accepting carboxamide group—make it a versatile scaffold for designing compounds with potential biological activity.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

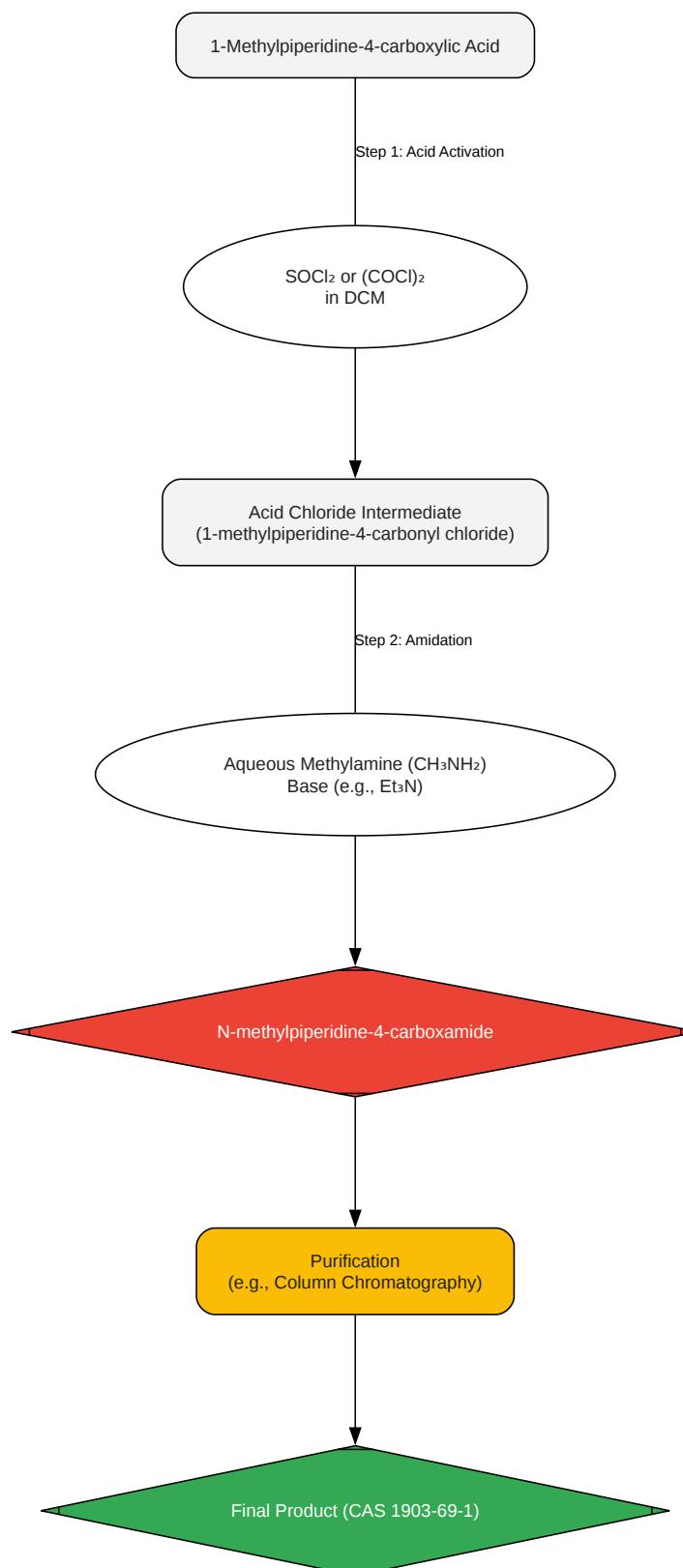
## Physicochemical Properties and Identification

The fundamental identity and properties of a compound are the bedrock of its application in research. **N-methylpiperidine-4-carboxamide** is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and ambient temperature.[1] Its polarity, conferred by the carboxamide group, allows for solubility in polar solvents like water and alcohols.[1]

Property	Value	Source
CAS Number	1903-69-1	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.20 g/mol	<a href="#">[2]</a>
IUPAC Name	N-methylpiperidine-4-carboxamide	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[1]</a>
Solubility	Soluble in polar solvents (e.g., water, alcohols)	<a href="#">[1]</a>
SMILES	CNC(=O)C1CCN(C)CC1	<a href="#">[3]</a>
InChIKey	QAJOLLVGOSCKGP-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis Pathway and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and common approach involves the amidation of a pre-functionalized piperidine core. The following pathway represents a logical and field-proven method starting from commercially available 1-methylpiperidine-4-carboxylic acid. The core principle is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

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**Figure 1:** Proposed synthesis workflow for **N-methylpiperidine-4-carboxamide**.

## Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-scale and in-process monitoring.

- Acid Chloride Formation (Activation):

- Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous dichloromethane (DCM) under an inert atmosphere (N<sub>2</sub> or Ar).
- Cool the suspension to 0°C in an ice bath.
- Add thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>) (1.2 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid into a highly reactive acid chloride, making it susceptible to nucleophilic attack. Oxalyl chloride is often preferred for its cleaner reaction byproducts (CO, CO<sub>2</sub>).
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction completion is confirmed by TLC or LC-MS.
- Remove the solvent and excess reagent in vacuo to yield the crude acid chloride intermediate, which is typically used immediately in the next step.

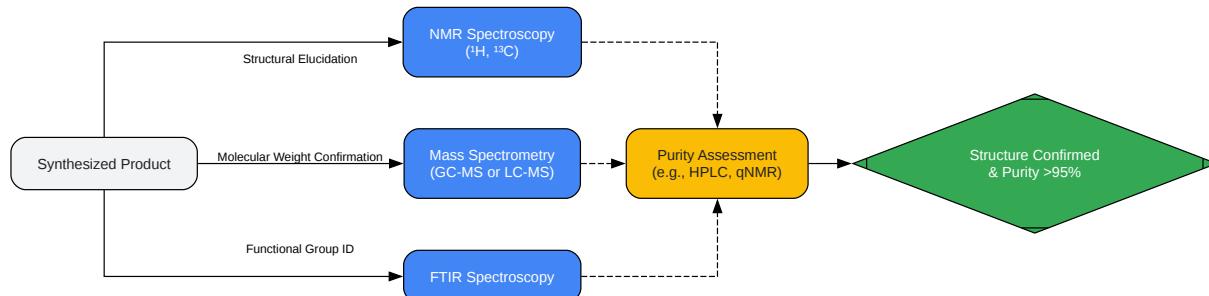
- Amidation:

- Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C.
- In a separate flask, prepare a solution of aqueous methylamine (e.g., 40 wt. % in H<sub>2</sub>O) (2.5 eq) and a non-nucleophilic base such as triethylamine (Et<sub>3</sub>N) (2.0 eq) in DCM. Causality: A stoichiometric excess of the amine is used to drive the reaction to completion. The added base neutralizes the HCl generated during the reaction, preventing protonation of the methylamine nucleophile.
- Add the methylamine solution to the acid chloride solution dropwise, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification:
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
  - Purify the resulting crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final compound.

## Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.



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**Figure 2:** Integrated analytical workflow for compound characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Spectra should be acquired in a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ .

- $^1\text{H}$  NMR Spectroscopy Protocol:

- Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.
- Acquire a standard proton spectrum.
- Expected Spectral Features: The spectrum will show characteristic signals for the N-methyl group on the piperidine ring, the N-methyl group of the amide, and the piperidine ring protons. The piperidine protons will appear as complex multiplets due to axial and equatorial environments and spin-spin coupling.

- $^{13}\text{C}$  NMR Spectroscopy Protocol:

- Use the same sample prepared for  $^1\text{H}$  NMR.
- Acquire a proton-decoupled carbon spectrum.
- Expected Spectral Features: The spectrum should display 6 distinct carbon signals (due to symmetry, C2/C6 and C3/C5 carbons of the piperidine ring are equivalent). Key signals include the carbonyl carbon of the amide, the N-methyl carbons, and the piperidine ring carbons.

Table of Predicted NMR Chemical Shifts ( $\delta$ ) in ppm: (Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.)

Assignment	Predicted <sup>1</sup> H NMR (ppm)	Predicted <sup>13</sup> C NMR (ppm)	Rationale / Comparison
C=O	-	~175-178	Typical chemical shift for a secondary amide carbonyl.
Piperidine C2/C6	~2.8-3.0 (axial), ~2.0-2.2 (equatorial)	~54-56	Protons and carbons alpha to the ring nitrogen are deshielded. Based on N-methylpiperidine data.[4][5]
Piperidine C3/C5	~1.7-1.9 (axial), ~1.5-1.7 (equatorial)	~28-30	Standard aliphatic piperidine signals.
Piperidine C4	~2.2-2.5 (methine)	~40-42	Methine proton attached to the carbon bearing the carboxamide group.
Ring N-CH <sub>3</sub>	~2.2-2.4 (singlet)	~46-48	Characteristic singlet for an N-methyl group on a saturated heterocycle.[4][5]
Amide N-CH <sub>3</sub>	~2.7-2.9 (doublet, J≈5 Hz)	~25-27	Methyl group attached to the amide nitrogen, appears as a doublet due to coupling with the N-H proton.
Amide N-H	~5.5-7.0 (broad singlet)	-	Labile proton, often broad and its chemical shift is highly dependent on concentration and solvent.

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Experimental Protocol (LC-MS):
  - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
  - Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.
  - Acquire a full scan mass spectrum.
- Expected Result: The primary ion observed should be the protonated molecule  $[M+H]^+$  at  $m/z$  143.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition  $C_7H_{15}N_2O^+$ .

Table of Expected Mass Spectrometry Data:

Parameter	Expected Value
Molecular Ion [M]	142.1106 g/mol (Exact Mass) <a href="#">[2]</a>
Observed Ion (ESI+)	$m/z$ 143.1184 ( $[M+H]^+$ )
Major Fragment Ion	$m/z$ 98
Fragmentation Rationale	Cleavage of the C4-carbonyl bond to lose the methylcarbamoyl group (-CONHCH <sub>3</sub> ), resulting in the stable 1-methyl-1,2,3,4-tetrahydropyridinium cation.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Experimental Protocol (ATR-FTIR):

- Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.
- Acquire the spectrum.
- Expected Result: The spectrum will be dominated by absorptions corresponding to the amide functional group and C-H bonds.

Table of Characteristic IR Absorption Bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
Amide N-H	3350 - 3180 (broad)	Stretch
Aliphatic C-H	3000 - 2850	Stretch
Amide C=O (Amide I)	1680 - 1630 (strong)	Stretch
Amide N-H (Amide II)	1570 - 1515	Bend
C-N	1350 - 1200	Stretch

## Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on aggregated GHS data, **N-methylpiperidine-4-carboxamide** is classified as an irritant.[2][6]

- Hazards:
  - Causes skin irritation (H315).[2]
  - Causes serious eye irritation (H319).[2]
  - May cause respiratory irritation (H335).[2]
- Safe Handling Protocol:
  - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.
- Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]
- Hygiene: Wash hands thoroughly after handling.[8]
- Storage:
  - Store in a cool, dry, and well-ventilated place.[9]
  - Keep the container tightly closed to prevent moisture absorption.[7]
  - Store away from incompatible materials such as strong oxidizing agents.

## Applications in Research and Drug Development

**N-methylpiperidine-4-carboxamide** is not typically an end-product but rather a crucial intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-methyl group provides a defined, stable tertiary amine, while the 4-carboxamide group offers a versatile handle for further chemical modification or for acting as a key hydrogen bonding pharmacophore to interact with biological targets like enzymes or receptors.[1][10] Its use as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.[1]

## References

- **N-methylpiperidine-4-carboxamide** | C7H14N2O | CID 2760460.
- **N-METHYLPIPERIDINE-4-CARBOXAMIDE** CAS#: 1903-69-1.
- Safety D
- 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011.

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## Sources

- 1. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]
- 2. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 5. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. peptide.com [peptide.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155130#n-methylpiperidine-4-carboxamide-cas-number-1903-69-1-characterization>]

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